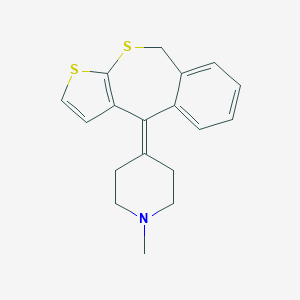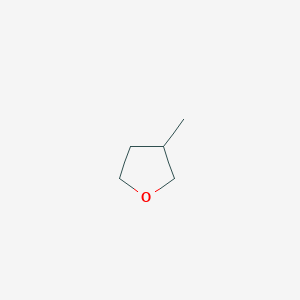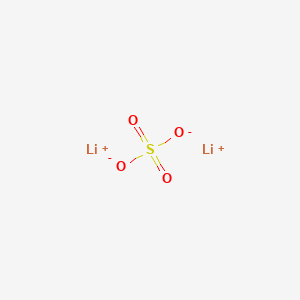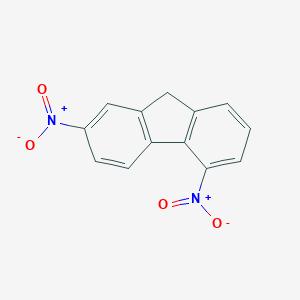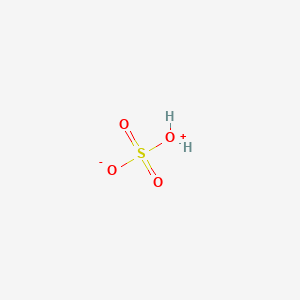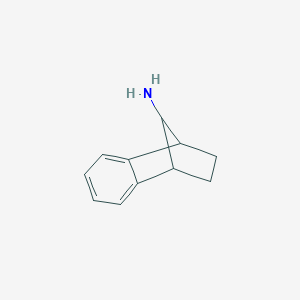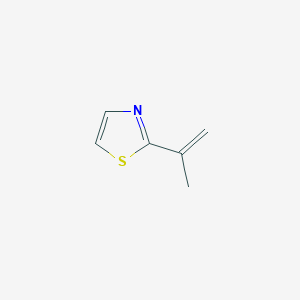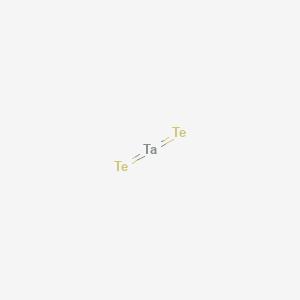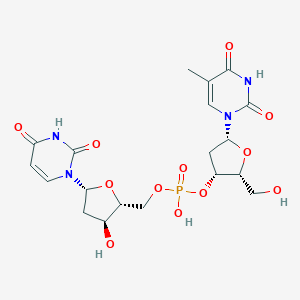
dTpdU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dTpdU is a complex organic compound that belongs to the class of nucleoside phosphates. These compounds are essential in various biological processes, including the formation of nucleic acids and energy transfer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dTpdU typically involves the following steps:
Formation of the Nucleoside Base: The pyrimidine bases are synthesized through a series of reactions involving condensation and cyclization.
Glycosylation: The nucleoside base is attached to a sugar moiety (oxolane ring) through glycosylation reactions.
Phosphorylation: The nucleoside is phosphorylated using reagents such as phosphoric acid or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may occur at the carbonyl groups in the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted nucleoside phosphates.
科学的研究の応用
Chemistry
Synthesis of Nucleic Acids: Used as building blocks in the synthesis of DNA and RNA.
Catalysis: Acts as a catalyst in certain biochemical reactions.
Biology
Cellular Metabolism: Plays a role in energy transfer within cells.
Signal Transduction: Involved in cellular signaling pathways.
Medicine
Antiviral Agents: Used in the development of antiviral drugs.
Cancer Therapy: Investigated for its potential in cancer treatment.
Industry
Biotechnology: Utilized in various biotechnological applications, including genetic engineering and molecular biology research.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It participates in biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
dTpdU is unique due to its specific structure, which allows it to participate in specialized biochemical reactions and pathways.
特性
CAS番号 |
10318-59-9 |
|---|---|
分子式 |
C19H25N4O12P |
分子量 |
532.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N4O12P/c1-9-6-23(19(29)21-17(9)27)16-5-11(12(7-24)33-16)35-36(30,31)32-8-13-10(25)4-15(34-13)22-3-2-14(26)20-18(22)28/h2-3,6,10-13,15-16,24-25H,4-5,7-8H2,1H3,(H,30,31)(H,20,26,28)(H,21,27,29)/t10-,11+,12+,13+,15+,16+/m0/s1 |
InChIキー |
JEFGXHFUMBYQPS-PCKPYIHYSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=O)NC4=O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
同義語 |
2'-deoxyuridylyl-(5'-3')thymidine dTpdU thymidylyl-(3'-5')deoxyuridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



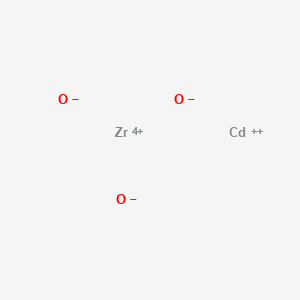
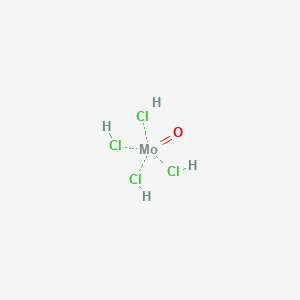
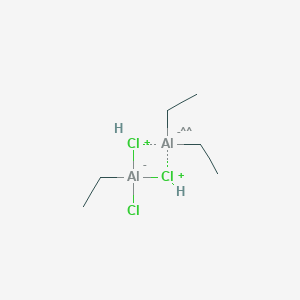
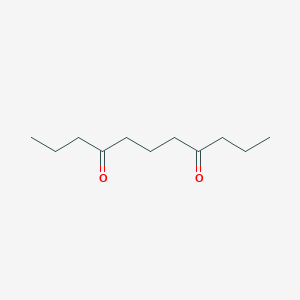
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)
